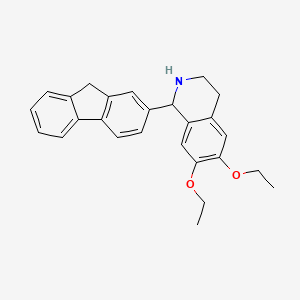![molecular formula C20H18N2O5 B15006767 Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15006767.png)
Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is a complex organic compound that features a unique combination of benzodioxole, dioxazinan, and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves multiple steps, starting with the preparation of the benzodioxole and indole precursors. One common method involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Biological Studies: It is used in studies involving cancer cell lines, such as cervical carcinoma (HeLa) cells.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and molecular pathways.
Mecanismo De Acción
The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. For example, as a potential COX inhibitor, it may bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole and indole moieties and are evaluated for their antiproliferative activity against cancer cells.
Benzodioxole Derivatives: These compounds are studied for their potential anticancer and antioxidant activities.
Uniqueness
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is unique due to the presence of the dioxazinan ring, which may confer additional biological activities and enhance its interaction with molecular targets.
Propiedades
Fórmula molecular |
C20H18N2O5 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone |
InChI |
InChI=1S/C20H18N2O5/c1-12-10-22(19(23)13-6-7-17-18(8-13)25-11-24-17)27-20(26-12)15-9-21-16-5-3-2-4-14(15)16/h2-9,12,20-21H,10-11H2,1H3 |
Clave InChI |
LNOLYFKXLXRILF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(OC(O1)C2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile](/img/structure/B15006701.png)

![2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate](/img/structure/B15006707.png)
![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15006718.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)
![2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B15006733.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006741.png)

![3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)
![6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006757.png)

